7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidinone core substituted with a 3,5-dimethyl-1,2,4-triazole moiety. The dimethyltriazolyl substituent likely modulates electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
11-(3,5-dimethyl-1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O/c1-7-16-17-8(2)20(7)18-4-3-10-9(11(18)21)5-13-12-14-6-15-19(10)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFQURBJMHWOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C(C2=O)C=NC4=NC=NN34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidative Reactions
The compound undergoes oxidation at electron-rich positions, particularly the triazole and pyrimidine nitrogen centers. Common oxidizing agents include sodium hypochlorite (NaOCl) and manganese dioxide (MnO₂), which facilitate ring modifications or functional group transformations.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation of triazole N-centers | NaOCl in DMF, 60°C | Formation of N-oxide derivatives | ~65% |
| Pyrimidine ring oxidation | MnO₂ in THF, reflux | Hydroxylation at pyrimidine C8 | Not reported |
Reductive Transformations
Reduction reactions target the pyrido-triazolo-pyrimidine core. Sodium borohydride (NaBH₄) selectively reduces carbonyl groups, while catalytic hydrogenation modifies aromaticity:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | Ethanol, 25°C | Partial saturation of pyrimidine ring | Preserves triazole integrity |
| H₂/Pd-C | Methanol, 50 psi | Fully hydrogenated pyrimidine | Loss of aromaticity enhances solubility |
Nucleophilic Substitution
The triazole and pyrimidine rings participate in nucleophilic substitution. Chlorine or bromine substituents (introduced via halogenation) react with amines or thiols:
Cyclization and Ring-Opening
Thermal or acidic conditions induce cyclization or ring-opening. For example:
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Thermal Rearrangement : Heating in ethanol with sodium acetate triggers triazole-pyrimidine isomerization, forming pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives .
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Acid-Catalyzed Ring-Opening : HCl in dioxane cleaves the pyrimidine ring, yielding hydrazine intermediates for downstream functionalization .
Multicomponent Reactions (MCRs)
The compound participates in MCRs due to its multiple reactive sites. A notable example involves:
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Condensation with Aldehydes and Barbituric Acid : Using nanocatalysts (e.g., S-AT/SO₃H) under solvent-free conditions to synthesize pyrimido-triazolo-pyrimidine-diones .
| Reactants | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde, dimethyl barbituric acid | S-AT/SO₃H (0.005 g) | 5,9-Dihydropyrimido-triazolo-pyrimidine-dione | 92% |
Functionalization via Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) modify aryl or heteroaryl groups:
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Suzuki Coupling : Reacts with boronic acids to introduce biaryl motifs, enhancing binding affinity in kinase inhibitors.
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Buchwald-Hartwig Amination : Installs alkyl/aryl amines on pyrimidine rings for solubility modulation.
Mechanistic Insights
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Oxidative Cyclization : NaOCl facilitates intramolecular N–N bond formation, critical for triazole-pyrimidine fusion.
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Acid-Base Interactions : The dimethyl triazole acts as a weak base, participating in proton transfer during nucleophilic attacks .
Stability and Degradation
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Thermal Stability : Decomposes above 300°C, forming aromatic amines and CO₂.
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Photodegradation : UV exposure (254 nm) cleaves the triazole ring, producing cyanamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and pyrimidinone moieties make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine
The compound has been investigated for its potential medicinal properties, including antiviral, anti-inflammatory, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of diverse chemical products.
Mechanism of Action
The mechanism by which 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its effects involves its interaction with specific molecular targets. The triazole and pyrimidinone rings can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound belongs to a broader class of pyrido-triazolo-pyrimidinones with variable substituents at the 7-position. Key analogs and their properties are summarized below:
Key Observations:
- In contrast, the dimethyltriazolyl group in the target compound may donate electron density, favoring hydrogen bonding or π-stacking .
- Lipophilicity: The trifluoromethylphenyl substituent (C₁₅H₈F₃N₆O) increases lipophilicity, likely improving membrane permeability but risking reduced aqueous solubility. The dimethyltriazolyl group balances moderate hydrophobicity with polar nitrogen atoms .
- Steric Impact: The bulky trifluoromethylphenyl group may hinder binding to compact active sites, whereas the dimethyltriazolyl substituent offers a balance between steric bulk and flexibility .
Pharmacological Potential
- Antimicrobial Activity (Indirect Evidence): A structurally unrelated quinazoline-based compound () showed inhibition against plant pathogens, suggesting triazolopyrimidinones may share similar bioactivity .
- Structure-Activity Relationships (SAR): The hexyl chain in Compound 32 () may enhance lipophilicity but reduce solubility, whereas the target compound’s dimethyltriazolyl group could optimize bioavailability .
Biological Activity
The compound 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic structure that combines multiple nitrogen-containing rings. Its unique structural features suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The compound features a pyrido[3,4-e][1,2,4]triazolo framework fused with a pyrimidinone moiety. The presence of triazole and pyrimidine rings indicates potential interactions with biological targets such as enzymes and DNA. These interactions are crucial for understanding its pharmacological applications.
Biological Activities
Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities. Here are some notable activities associated with This compound :
Anticancer Activity
Studies suggest that triazole-pyrimidine derivatives can inhibit tumor growth and proliferation. The mechanism involves binding to specific enzymes or receptors involved in cell cycle regulation. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical in nucleotide synthesis; inhibition can lead to reduced cell proliferation in cancer cells.
Antimicrobial Properties
Compounds similar to this one have shown efficacy against various microbial strains. The triazole ring is known for its antimicrobial properties due to its ability to disrupt cell membrane integrity.
Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , we can compare it to other related compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Triazolopyrimidine Derivatives | Fused triazole-pyrimidine structure | Anticancer |
| Pyridopyrimidine Compounds | Similar nitrogenous ring systems | Antimicrobial |
| Aminoquinoline Derivatives | Fused aromatic systems | Antimalarial |
This comparison highlights the distinct arrangement of nitrogen heterocycles in the compound which may confer unique biological properties not found in other derivatives.
Future Research Directions
Further exploration into This compound should focus on:
- In Vivo Studies : To validate its efficacy and safety in biological systems.
- Structure-Activity Relationship (SAR) : To identify which structural features contribute most significantly to its biological activity.
- Clinical Trials : Assessing its potential as a therapeutic agent for cancer and infectious diseases.
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step cyclization reactions. For example, fusion methods using dimethylformamide (DMF) as a solvent and catalyst can promote cyclization between aminotriazole, keto esters, and aldehydes . Key factors include:
- Additive selection : Catalysts like iodine or sulfur sources can enhance ring formation .
- Temperature control : Reflux conditions (e.g., 7–8 hours in formic acid) ensure complete cyclization .
- Purification : Recrystallization from ethanol or toluene improves purity .
Statistical experimental design (e.g., factorial designs) can optimize conditions by systematically varying parameters like solvent ratios, temperature, and catalyst loading to maximize yield and purity .
Advanced: How can computational reaction path search methods be integrated with experimental validation to optimize synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, narrowing down viable reaction pathways . For instance:
- Reaction trajectory analysis : Identifies energy barriers for key steps like triazole ring formation.
- Feedback loops : Experimental data (e.g., NMR confirmation of intermediates) refines computational models .
Combining these methods reduces trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening with high-throughput validation to prioritize optimal conditions .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon connectivity. For example, aromatic protons in pyrimidine rings appear at δ 7.5–8.5 ppm, while methyl groups in triazole residues resonate at δ 2.1–2.5 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 533 for related derivatives) .
Contradictions (e.g., tautomerism) are resolved by comparing experimental data with computed spectra or using 2D NMR (HSQC, HMBC) .
Advanced: How to analyze tautomeric equilibria in triazole-pyrimidine systems?
Methodological Answer:
- Variable-temperature NMR : Monitors proton shifts to detect tautomeric interconversion .
- X-ray crystallography : Provides definitive tautomeric assignments via bond-length analysis .
- Computational modeling : DFT calculations predict relative stability of tautomers (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .
For regiochemical ambiguities, isotopic labeling or NOE experiments can distinguish between substitution patterns .
Basic: How to design experiments for assessing biological activity?
Methodological Answer:
- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) with positive/negative controls .
- Cell-based models : Prioritize physiologically relevant cell lines (e.g., HeLa for anticancer screening) with viability assays (MTT, resazurin) .
- Confounder minimization : Randomize replicates, use blinded scoring, and apply ANOVA to account for batch effects .
Advanced: Methodologies for structure-activity relationship (SAR) studies
Methodological Answer:
- Systematic substitution : Introduce methyl, fluoro, or aryl groups at positions 3,5 (triazole) or 7 (pyrimidine) to probe electronic/steric effects .
- Enzymatic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorescence polarization .
- Molecular docking : Correlate substituent effects with binding affinity predictions (e.g., AutoDock Vina) .
Basic: Purification challenges and solutions for polyheterocyclic compounds
Methodological Answer:
- Common issues : Low solubility, co-eluting byproducts.
- Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
- Solvent systems : Polar aprotic solvents (DMF/DMSO) aid dissolution; recrystallization from ethanol/water improves crystallinity .
Advanced: Reaction monitoring techniques for transient intermediates
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
